Magnesium,tetradecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

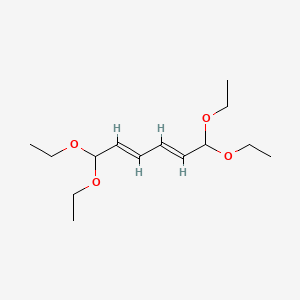

Magnesium myristate is a chemical compound formed by the reaction of magnesium with myristic acid, a fatty acid that naturally occurs in palm and coconut oils. It is commonly used in the cosmetics industry due to its properties as an emulsifier and thickening agent. The compound appears as a fine white powder and is known for its ability to enhance the texture and stability of cosmetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium myristate is synthesized through the reaction of myristic acid with magnesium hydroxide or magnesium carbonate. The reaction typically occurs in a controlled environment to ensure the purity and quality of the final product . The general reaction can be represented as:

2C14H28O2+Mg(OH)2→(C14H27O2)2Mg+2H2O

This reaction involves heating the reactants to facilitate the formation of magnesium myristate, followed by purification processes to remove any impurities.

Industrial Production Methods

In industrial settings, the production of magnesium myristate involves large-scale reactors where myristic acid and magnesium compounds are mixed under controlled temperatures and pressures. The product is then filtered, dried, and milled to achieve the desired fine powder consistency .

Chemical Reactions Analysis

Types of Reactions

Magnesium myristate primarily undergoes reactions typical of fatty acid salts. These include:

Hydrolysis: In the presence of water, magnesium myristate can hydrolyze to form myristic acid and magnesium hydroxide.

Saponification: Reacting with strong bases like sodium hydroxide can lead to the formation of soap and glycerol.

Esterification: It can react with alcohols to form esters and water.

Common Reagents and Conditions

Hydrolysis: Water and mild heat.

Saponification: Sodium hydroxide and heat.

Esterification: Alcohols and acidic catalysts.

Major Products Formed

Hydrolysis: Myristic acid and magnesium hydroxide.

Saponification: Soap (sodium myristate) and glycerol.

Esterification: Myristate esters and water.

Scientific Research Applications

Magnesium myristate has a wide range of applications in scientific research and industry:

Cosmetics: Used as an emulsifier and thickening agent in creams, lotions, and powders to improve texture and stability

Pharmaceuticals: Acts as a binder and lubricant in tablet formulations.

Food Industry: Used as an anti-caking agent in powdered food products.

Biological Research: Studied for its potential in drug delivery systems due to its biocompatibility and stability.

Mechanism of Action

Magnesium myristate exerts its effects primarily through its ability to stabilize emulsions and enhance the viscosity of formulations. It works by interacting with both oil and water phases in emulsions, preventing their separation and ensuring a uniform consistency . The compound’s molecular structure allows it to form a stable network within the product, contributing to its thickening and stabilizing properties.

Comparison with Similar Compounds

Magnesium myristate is often compared with other fatty acid salts such as:

- Magnesium stearate

- Zinc stearate

- Calcium carbonate

Uniqueness

- Magnesium Myristate : Known for its superior adhesion and slip properties in cosmetics, making it ideal for products like eyeliners and lipsticks .

- Magnesium Stearate : More commonly used due to its availability but provides less adhesion compared to magnesium myristate .

- Zinc Stearate : Offers similar properties but may require formulation adjustments for optimal performance .

- Calcium Carbonate : Primarily used as a filler and does not provide the same emulsifying properties as magnesium myristate .

Magnesium myristate stands out for its unique combination of emulsifying, thickening, and stabilizing properties, making it a valuable ingredient in various industries.

Properties

Molecular Formula |

C28H54MgO4 |

|---|---|

Molecular Weight |

479.0 g/mol |

IUPAC Name |

magnesium;tetradecanoate |

InChI |

InChI=1S/2C14H28O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |

InChI Key |

DMRBHZWQMKSQGR-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)

![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)

![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)